molecular formula C16H16OS B14453302 1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene CAS No. 78594-05-5

1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene

Cat. No.: B14453302
CAS No.: 78594-05-5
M. Wt: 256.4 g/mol
InChI Key: KVFOOGWIZSBOHP-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene is an organic compound characterized by a benzene ring substituted with three methyl groups and a phenyl(sulfinyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene can be synthesized through several methods. One common approach involves the transalkylation of xylene over a solid acid catalyst. This process involves the reaction of xylene with methanol to produce the desired compound along with water as a byproduct . Another method includes the trimerization of propyne, which also requires an acid catalyst . Additionally, the trimerization of acetone via aldol condensation, catalyzed and dehydrated by sulfuric acid, can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale transalkylation processes using solid acid catalysts. These methods are favored due to their efficiency and scalability, making them suitable for mass production.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene involves its interaction with specific molecular targets and pathways The compound’s sulfinyl group can participate in various chemical reactions, influencing its reactivity and interactions with other molecules

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene is unique due to the presence of the phenyl(sulfinyl)methyl group, which imparts distinct chemical properties and reactivity compared to other trimethylbenzene isomers. This unique structure allows for specific interactions and applications that are not possible with other similar compounds.

Properties

CAS No.

78594-05-5

Molecular Formula

C16H16OS

Molecular Weight

256.4 g/mol

IUPAC Name

1,3,5-trimethyl-2-[phenyl(sulfinyl)methyl]benzene

InChI

InChI=1S/C16H16OS/c1-11-9-12(2)15(13(3)10-11)16(18-17)14-7-5-4-6-8-14/h4-10H,1-3H3

InChI Key

KVFOOGWIZSBOHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=S=O)C2=CC=CC=C2)C

Origin of Product

United States

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